2-[(3-methylpiperidin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives, including phthalimides, are known for their significant biological and pharmaceutical applications. This compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine-containing compounds are crucial in the pharmaceutical industry due to their presence in various drug classes and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of 3-methylpiperidine, a key intermediate, can be achieved by catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase. This process involves flowing the initial product over catalysts at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Cyclization: Intramolecular cyclization to form fused multifunctionalized isoindole-1,3-diones.
Substitution: Reactions involving the substitution of functional groups on the piperidine or isoindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include phthalic anhydride, primary amines, substituted tetraynes, and imidazole derivatives. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate cyclization and oxidation .
Major Products
Scientific Research Applications
2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its biological activity, including potential pharmacological applications.
Medicine: Investigated for its affinity for cyclooxygenase enzymes and potential anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(3-METHYLPIPERIDINO)METHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound exhibits inhibitory activity against these enzymes, which play a role in inflammation and pain pathways. Molecular docking studies have shown that the compound can bind to the active site of cyclooxygenases, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in pharmaceuticals.
Uniqueness
Its ability to inhibit cyclooxygenase enzymes also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-4-8-16(9-11)10-17-14(18)12-6-2-3-7-13(12)15(17)19/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI Key |
UVERRODWAAZFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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